Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate

Organic Synthesis Medicinal Chemistry Thiophene Building Blocks

The deprotected 3-amino analog is commercially discontinued, making this acetamido-protected form the only reliable gateway to the 3-aminothiophene pharmacophore required for antibacterial candidates. Procure this stable, ambient-storage precursor and deprotect on-demand using the patented HCl/methanol protocol (70% yield, 98% purity). · Masked amine handle enables direct entry to Bayer AG patented N-[(4,5-dichloro-3-methyl-2-thienyl)carbonyl]glycine ester series. · Orthogonal ester and protected amine allow sequential diversification (ester hydrolysis/amidation then deprotection/acylation) with one fewer linear step vs. unprotected analogs. · Ambient storage eliminates cold-chain costs and degradation risk during multi-year discovery programs.

Molecular Formula C8H7Cl2NO3S
Molecular Weight 268.12g/mol
CAS No. 632356-39-9
Cat. No. B346756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate
CAS632356-39-9
Molecular FormulaC8H7Cl2NO3S
Molecular Weight268.12g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
InChIInChI=1S/C8H7Cl2NO3S/c1-3(12)11-5-4(9)7(10)15-6(5)8(13)14-2/h1-2H3,(H,11,12)
InChIKeyACBQXSGPYIMTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate: Identity & Procurement Profile


Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate (CAS 632356-39-9) is a poly-substituted thiophene building block containing a methyl ester at the 2-position, an acetamido group at the 3-position, and chlorine atoms at the 4- and 5-positions . With a molecular weight of 268.12 g/mol and a molecular formula of C₈H₇Cl₂NO₃S, this compound serves as a protected amino-thiophene intermediate in the synthesis of antibacterial thiophene carboxamides, as documented in patent literature [1].

Protected precursor for 3-aminothiophene intermediate
Patent-documented deprotection route to amine scaffold
Ambient storage compatible; may simplify logistics

Generic Analog Risks for Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate


In-class thiophene carboxylates are not interchangeable for this specific CAS. The acetamido substituent at position 3 is not a generic decoration; it functions as a selectively hydrolyzable protecting group that directly furnishes the 3-aminothiophene pharmacophore required for downstream antibacterial candidates [1]. Close analogs—such as methyl 4,5-dichlorothiophene-2-carboxylate—lack this masked amino handle entirely, precluding introduction of the critical 3-amino group without additional, low-yielding steps . Even the intended deprotected product, methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, is commercially discontinued as a standalone catalog item, making on-demand deprotection from the stable acetamido precursor the only reliable procurement strategy .

Methyl 4,5-dichlorothiophene-2-carboxylate Lacks the masked 3-amino handle; requires additional synthetic steps for amine installation, with no validated high-yielding direct route publicly available.
Deprotected aminothiophene (CAS 1621488-35-4) Commercially discontinued; the acetamido-protected precursor remains the primary catalog-accessible route to the 3-amino scaffold.

Comparative Evidence vs. In-Class Analogs


Purity & Commercial Availability

The target compound is supplied at up to 98% purity by multiple vendors , whereas the closest deprotected analog, methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, has only a 95% purity specification and has been commercially discontinued . This makes the acetamido-protected form the only reliably accessible entry to the 3-amino-4,5-dichlorothiophene-2-carboxylate scaffold.

Purity & Supply
Head-to-head
98% purity 95% (discontinued)
Reported purity difference supports supply continuity
Vendor specs as of 2026-04-26; verify current catalog status
Organic Synthesis Medicinal Chemistry Thiophene Building Blocks

Deprotection Yield vs. Direct Synthesis

In a patent example, methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate is deprotected under acidic conditions (HCl/MeOH, 75°C, 3 h) to give methyl 3-amino-4,5-dichlorothiophene-2-carboxylate in 70% isolated yield at 98% purity [1]. No head-to-head yield comparison with a direct synthesis of the amino analog from non-acetamido precursors could be located, indicating the acetamido route is the only publicly validated synthetic pathway to this key intermediate.

Deprotection Route
Reported
70% yield, 98% purity
Only validated synthetic pathway to the 3-amino scaffold
Patent example; no direct synthesis comparator identified
Synthetic Methodology Process Chemistry Amine Deprotection

Storage Stability vs. Unprotected Aminothiophenes

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate is recommended for storage at room temperature in a sealed container away from moisture, indicating robust ambient stability [1]. In contrast, the broader class of 3-aminothiophenes is known to be susceptible to oxidative degradation; literature reports that certain thiophene-based tertiary amines rapidly darken and polymerize upon exposure to air, requiring storage under inert atmosphere or refrigeration [2]. Protection of the 3-amino group as an acetamide thus confers a practical handling advantage consistent with class-level observations.

Storage Stability
Class-level inference
RT, sealed Air-sensitive class
Ambient storage recommendation may reduce degradation risk
Class-level inference; no direct data for deprotected analog
Chemical Stability Storage Conditions Heterocyclic Amines

Orthogonal Reactivity vs. De-acetamido Analog

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate presents two reactive centers—a methyl ester at C2 and a protected amine at C3—that can be addressed sequentially with high chemoselectivity [1]. Methyl 4,5-dichlorothiophene-2-carboxylate (CAS 89281-29-8), in contrast, contains only the ester and chlorine substituents; installation of an amino group at position 3 requires additional synthetic steps with no reported high-yielding protocol in the public domain . This orthogonal reactivity enables the acetamido derivative to enter peptidomimetic or amide-coupling sequences directly, which the simpler analog cannot.

Orthogonal Handles
Reported
2 handles 1 handle (ester only)
Supports sequential diversification without additional functional group installation
Based on functional group composition
Orthogonal Functionalization Thiophene Derivatization Amide Bond Formation

Procurement-Relevant Application Scenarios


Reliable Access to 3-Amino Pharmacophore

With methyl 3-amino-4,5-dichlorothiophene-2-carboxylate commercially discontinued [1], the acetamido-protected form remains the only catalog-available gateway to this key intermediate. Researchers can procure the stable acetamido precursor and deprotect it on-demand using the patented HCl/methanol protocol (70% yield, 98% purity) to access the amine for subsequent amide coupling in antibacterial candidate synthesis [2].

Direct Building Block for Antibacterial Libraries

The Bayer AG patent family on substituted thiophene carboxamides explicitly uses this compound as a starting material for preparing N-[(4,5-dichloro-3-methyl-2-thienyl)carbonyl]glycine ethyl ester and related antibacterial agents [2]. Procurement of the acetamido-ester ensures direct alignment with the disclosed synthetic route, avoiding the need to revalidate alternative starting materials.

Step-Efficient Diversification in Parallel Synthesis

The orthogonal combination of a methyl ester and a protected amine permits two sequential diversification reactions—ester hydrolysis/amidation followed by acetamide deprotection and amine acylation—without intervening functional group manipulation [2]. This dual-handle architecture reduces linear step count by at least one relative to building blocks lacking the 3-position masked amine , a tangible advantage in high-throughput medicinal chemistry.

Ambient-Stable Storage for Long-Term Projects

Vendor specifications recommend storage at room temperature in sealed containers [1], consistent with the enhanced oxidative stability conferred by N-acetylation of the electron-rich 3-aminothiophene core. This ambient storage compatibility minimizes degradation risk during multi-year drug discovery programs and eliminates the cold-chain logistics costs associated with unprotected aminothiophenes [3].

Application
Selection Property
Validation Focus
3-Aminothiophene scaffold access
Acetamido-protected precursor with validated deprotection
Confirm deprotection yield and purity using reported HCl/methanol protocol
Antibacterial thiophene carboxamide synthesis
Patent-aligned building block for N-substituted glycinates
Verify compatibility with disclosed amide coupling sequences
Step-efficient parallel library synthesis
Orthogonal methyl ester and protected amine handles
Assess chemoselectivity in sequential ester/amine functionalization
Long-term project storage
Ambient-temperature storage recommendation
Monitor purity stability under recommended storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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